

Application Notes and Protocols for Studying Onc112-Ribosome Complex Formation

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Compound of Interest		
Compound Name:	Onc112	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques employed to investigate the formation and characterization of the **Onc112**-ribosome complex. Detailed protocols for key experiments are provided to facilitate the study of this and other proline-rich antimicrobial peptides (PrAMPs) that target the bacterial ribosome.

Introduction

Onc112, a potent proline-rich antimicrobial peptide, inhibits bacterial protein synthesis by binding to the 70S ribosome.[1][2] Understanding the molecular details of this interaction is crucial for the development of new antibiotics that can overcome existing resistance mechanisms. Onc112 binds within the ribosomal exit tunnel, extending towards the peptidyl transferase center (PTC), thereby interfering with the binding of aminoacyl-tRNA (aa-tRNA) and destabilizing the initiation complex.[2][3] This document outlines the primary experimental approaches used to elucidate the mechanism of action of Onc112 and provides detailed protocols for their implementation.

Data Presentation

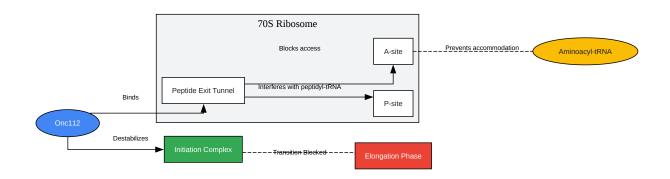
Table 1: Quantitative Data for Onc112-Ribosome Interaction



Parameter	Value	Bacterial Species	Method	Reference
Dissociation Constant (Kd)				
Onc112	~75 nM	Escherichia coli	Fluorescence Polarization	[4]
Onc112	~75 nM	Klebsiella pneumoniae	Fluorescence Polarization	[4]
Onc112	~75 nM	Acinetobacter baumannii	Fluorescence Polarization	[4]
Onc112	36 nM	Pseudomonas aeruginosa	Fluorescence Polarization	[4]
Onc112	102 nM	Staphylococcus aureus	Fluorescence Polarization	[4]
Inhibition Concentration (IC50)				
Onc112	>18-fold reduction	In vitro translation	Biochemical Assay	[3]

Signaling Pathways and Experimental Workflows

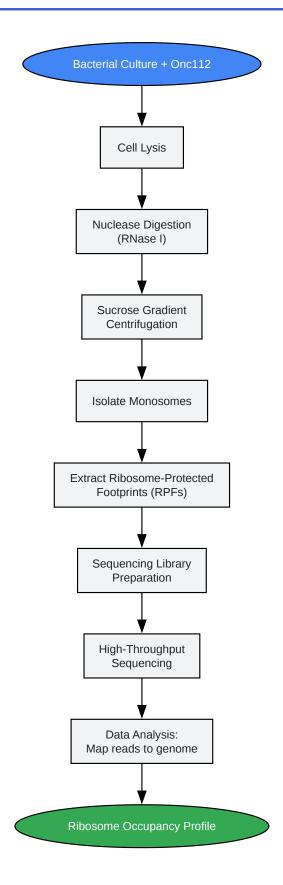




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Mechanism of Onc112 action on the ribosome.





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Workflow for Ribosome Profiling experiment.



Experimental ProtocolsPurification of Bacterial 70S Ribosomes

Objective: To isolate highly pure and active 70S ribosomes from bacterial cells for use in subsequent binding and functional assays.

Principle: This protocol involves cell lysis, differential centrifugation to pellet ribosomes, and sucrose density gradient ultracentrifugation to separate 70S monosomes from ribosomal subunits and polysomes.

- Cell Culture and Harvest:
 - Inoculate a suitable bacterial strain (e.g., E. coli MRE600, which is RNase I deficient) in a rich medium (e.g., LB broth) and grow to mid-log phase (OD600 ≈ 0.6-0.8).
 - Harvest cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
 - Wash the cell pellet twice with ice-cold Buffer A (20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10.5 mM Mg(OAc)2, 0.5 mM EDTA, 6 mM β-mercaptoethanol).
- Cell Lysis:
 - Resuspend the cell pellet in Buffer A.
 - Lyse the cells using a French press at 10,000-12,000 psi. Perform the lysis step twice to ensure efficient cell disruption.
 - \circ Add DNase I to a final concentration of 1 μ g/mL and incubate on ice for 30 minutes to digest the genomic DNA.
 - Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to remove cell debris.
- Crude Ribosome Preparation:
 - Carefully transfer the supernatant to ultracentrifuge tubes.



- Pellet the ribosomes by ultracentrifugation at 100,000 x g for 4 hours at 4°C.
- Sucrose Cushion Centrifugation:
 - Gently rinse the ribosome pellets with Buffer A.
 - Resuspend the pellets in a minimal volume of Buffer A.
 - Layer the resuspended ribosomes onto a sucrose cushion (e.g., 1.1 M sucrose in Buffer A).
 - Centrifuge at 150,000 x g for 16 hours at 4°C. This step helps to remove contaminating proteins.
- Sucrose Density Gradient Centrifugation:
 - Resuspend the ribosome pellet in Buffer A.
 - Prepare a linear sucrose gradient (e.g., 10-40% or 15-45%) in ultracentrifuge tubes.
 - Layer the ribosome suspension on top of the gradient.
 - Centrifuge at 100,000 x g for 16 hours at 4°C.
 - Fractionate the gradient and monitor the absorbance at 260 nm to identify the 70S ribosome peak.
- Ribosome Recovery and Storage:
 - Pool the fractions containing the 70S ribosomes.
 - Pellet the ribosomes by ultracentrifugation at 150,000 x g for 16 hours at 4°C.
 - Resuspend the final ribosome pellet in a storage buffer (e.g., Buffer A with 25% glycerol).
 - Determine the ribosome concentration by measuring the absorbance at 260 nm (1 A260 unit = 23 pmol of 70S ribosomes).
 - Store the purified ribosomes in small aliquots at -80°C.



Ribosome Profiling

Objective: To determine the precise binding site of **Onc112** on the ribosome and to assess its impact on translation initiation on a genome-wide scale.

Principle: Ribosome profiling (Ribo-Seq) involves the deep sequencing of ribosome-protected mRNA fragments (RPFs). Treatment of cells with **Onc112** traps ribosomes at initiation codons, leading to an accumulation of RPFs at these sites, which can be quantified by sequencing.[5]

- Cell Growth and Treatment:
 - Grow a bacterial culture to mid-log phase.
 - Treat the culture with a sub-inhibitory concentration of **Onc112** (e.g., 50 μM) for a short period (e.g., 10 minutes) to arrest translation initiation.[5] An untreated culture should be processed in parallel as a control.
- Harvesting and Lysis:
 - Rapidly harvest the cells by filtration or centrifugation at 4°C.
 - Immediately flash-freeze the cell pellet in liquid nitrogen to preserve the ribosome-mRNA complexes.
 - Lyse the frozen cells by cryo-milling or by resuspending in a lysis buffer containing inhibitors of RNases and proteases.
- Nuclease Footprinting:
 - Treat the cell lysate with RNase I to digest mRNA that is not protected by ribosomes. The
 concentration of RNase I and the digestion time need to be optimized to ensure complete
 digestion of unprotected mRNA while preserving the integrity of the ribosomes.
- Isolation of Monosomes:
 - Layer the nuclease-treated lysate onto a sucrose density gradient (e.g., 10-50%).



- Separate the monosomes from polysomes and ribosomal subunits by ultracentrifugation.
- Collect the fractions corresponding to the 80S monosome peak.
- Extraction of Ribosome-Protected Fragments (RPFs):
 - Extract the RNA from the monosome fractions using a phenol-chloroform extraction or a commercial RNA purification kit.
 - Isolate the RPFs (typically 28-30 nucleotides in length) by size selection on a denaturing polyacrylamide gel.
- Library Preparation and Sequencing:
 - Ligate adapters to the 3' and 5' ends of the RPFs.
 - Perform reverse transcription to convert the RNA fragments into cDNA.
 - Amplify the cDNA library by PCR.
 - Sequence the library using a high-throughput sequencing platform.
- Data Analysis:
 - Remove adapter sequences from the sequencing reads.
 - Align the reads to the reference genome.
 - Analyze the distribution of reads along the transcripts to identify regions of high ribosome occupancy, particularly at the start codons in the Onc112-treated sample.

In Vitro Translation Inhibition Assay

Objective: To quantify the inhibitory activity of **Onc112** on bacterial protein synthesis.

Principle: A cell-free translation system is used to synthesize a reporter protein (e.g., luciferase or a fluorescent protein). The effect of **Onc112** on protein synthesis is measured by the reduction in the reporter signal.



Protocol:

Reaction Setup:

- Use a commercially available bacterial cell-free translation system (e.g., E. coli S30 extract system).
- Prepare a reaction mixture containing the S30 extract, amino acids, energy source (ATP, GTP), and a DNA or mRNA template encoding a reporter protein.
- Add varying concentrations of Onc112 to the reaction mixtures. A no-drug control should be included.

Incubation:

 Incubate the reactions at 37°C for a specified period (e.g., 1-2 hours) to allow for protein synthesis.

Detection:

- Measure the amount of synthesized reporter protein.
 - For luciferase, add the luciferin substrate and measure the luminescence using a luminometer.
 - For fluorescent proteins, measure the fluorescence using a fluorometer.

Data Analysis:

- Calculate the percentage of inhibition for each Onc112 concentration relative to the nodrug control.
- Plot the percentage of inhibition against the logarithm of the Onc112 concentration and fit the data to a dose-response curve to determine the IC50 value.

Fluorescence Polarization (FP) Binding Assay

Objective: To determine the binding affinity (Kd) of Onc112 to the 70S ribosome.



Principle: A fluorescently labeled version of **Onc112** (or a competitor peptide) is used. When the small fluorescent peptide binds to the large ribosome, its tumbling rate in solution decreases, leading to an increase in the polarization of the emitted light. The Kd can be determined by titrating the ribosome concentration or by competition with unlabeled **Onc112**.

- Reagent Preparation:
 - Prepare a fluorescently labeled Onc112 analog (e.g., with fluorescein or another suitable fluorophore).
 - Purify 70S ribosomes as described in Protocol 1.
 - Prepare a binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 10 mM Mg(OAc)2, 150 mM
 NH4Cl, 6 mM β-mercaptoethanol).
- Direct Binding Assay:
 - Prepare a series of dilutions of the 70S ribosome in the binding buffer.
 - Add a constant, low concentration of the fluorescently labeled Onc112 to each ribosome dilution in a black microplate.
 - Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
 - Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
- Competition Assay:
 - Prepare a mixture of a constant concentration of 70S ribosomes and fluorescently labeled
 Onc112.
 - Add a series of dilutions of unlabeled Onc112 to this mixture.
 - Incubate to reach equilibrium.



 Measure the fluorescence polarization. The unlabeled peptide will compete with the labeled peptide for binding to the ribosome, causing a decrease in polarization.

Data Analysis:

- For the direct binding assay, plot the fluorescence polarization as a function of the ribosome concentration and fit the data to a binding isotherm to determine the Kd.
- For the competition assay, plot the fluorescence polarization as a function of the unlabeled
 Onc112 concentration and fit the data to a competition binding curve to determine the
 IC50, from which the Ki (and Kd) can be calculated.

Cryo-Electron Microscopy (Cryo-EM)

Objective: To obtain a high-resolution 3D structure of the **Onc112**-ribosome complex to visualize the detailed molecular interactions.

Principle: A purified sample of the **Onc112**-ribosome complex is rapidly frozen in a thin layer of vitreous ice. The frozen sample is then imaged in a transmission electron microscope at cryogenic temperatures. A large number of 2D projection images of the complex in different orientations are collected and computationally reconstructed to generate a 3D density map.

- Complex Formation:
 - Incubate purified 70S ribosomes with a molar excess of Onc112 to ensure saturation of the binding sites.
 - The complex can be formed with mRNA and a P-site tRNA to mimic a specific translational state.[1]
- Grid Preparation and Vitrification:
 - \circ Apply a small volume (3-4 μ L) of the **Onc112**-ribosome complex solution to a glow-discharged cryo-EM grid.
 - Blot the grid with filter paper to create a thin film of the solution.



 Rapidly plunge-freeze the grid in liquid ethane cooled by liquid nitrogen. This process vitrifies the sample, preventing the formation of ice crystals that would damage the complex.

· Data Collection:

- Transfer the vitrified grid to a cryo-electron microscope.
- Collect a large dataset of high-resolution images (micrographs) of the particles at different tilt angles. Automated data collection is typically used.
- Image Processing and 3D Reconstruction:
 - Perform motion correction on the raw movie frames to correct for beam-induced movement.
 - Estimate the contrast transfer function (CTF) of the microscope for each micrograph.
 - Automatically pick individual ribosome particles from the micrographs.
 - Perform 2D classification to sort the particles into different views and remove bad particles.
 - Generate an initial 3D model.
 - Perform 3D classification and refinement to improve the resolution of the 3D reconstruction.
- · Model Building and Analysis:
 - Fit an atomic model of the ribosome and a model of Onc112 into the final cryo-EM density map.
 - Refine the model to optimize the fit to the density.
 - Analyze the final structure to identify the specific interactions between Onc112 and the ribosomal RNA and proteins.



Toe-printing Assay

Objective: To map the precise position of the ribosome on an mRNA template when stalled by **Onc112**.

Principle: A primer is annealed to an mRNA template downstream of the region of interest. Reverse transcriptase is then used to synthesize a cDNA copy of the mRNA. When the reverse transcriptase encounters a ribosome stalled on the mRNA, it stops, resulting in a truncated cDNA product. The length of this "toe-print" can be used to determine the exact location of the ribosome.

- Reaction Setup:
 - Set up an in vitro translation reaction as described in Protocol 3, using a specific mRNA template.
 - Add Onc112 to the reaction to induce ribosome stalling.
 - Include a control reaction without Onc112.
- Primer Annealing:
 - After the translation reaction, add a radiolabeled or fluorescently labeled DNA primer that is complementary to a sequence on the 3' end of the mRNA.
 - Anneal the primer to the mRNA by heating and slow cooling.
- Primer Extension:
 - Add reverse transcriptase and dNTPs to the reaction mixture.
 - Incubate to allow for the synthesis of cDNA.
- Analysis:
 - Stop the reaction and purify the cDNA products.



- Separate the cDNA products by size on a denaturing polyacrylamide sequencing gel.
- Include a sequencing ladder of the same mRNA template to precisely determine the size of the toe-print.
- The position of the toe-print band will indicate the location of the stalled ribosome. For ribosomes stalled at the initiation codon, the toe-print will appear at a characteristic distance (typically +15 to +17 nucleotides) from the 'A' of the AUG start codon.

Single-Molecule Fluorescence Resonance Energy Transfer (smFRET)

Objective: To study the real-time dynamics of the ribosome and the effect of **Onc112** on conformational changes during translation.

Principle: FRET is a distance-dependent interaction between two fluorescent dyes (a donor and an acceptor). By labeling specific components of the ribosome or tRNA with these dyes, conformational changes can be monitored as changes in FRET efficiency.

- Labeling:
 - Site-specifically label ribosomal proteins or tRNAs with donor and acceptor fluorophores (e.g., Cy3 and Cy5). The choice of labeling sites is critical and should be based on known structures to probe specific conformational changes.
- Complex Formation and Immobilization:
 - Assemble the labeled components into a functional ribosome-mRNA-tRNA complex.
 - Immobilize the complexes on a passivated microscope slide, often via a biotin-streptavidin linkage.
- Data Acquisition:



- Use a total internal reflection fluorescence (TIRF) microscope to excite the donor fluorophore and simultaneously detect the emission from both the donor and acceptor.
- Record movies of the fluorescence signals from individual molecules over time.
- Data Analysis:
 - Extract the fluorescence intensity trajectories for the donor and acceptor from each molecule.
 - Calculate the FRET efficiency for each time point.
 - Analyze the FRET trajectories to identify different conformational states and the kinetics of transitions between them.
 - Compare the dynamics in the presence and absence of Onc112 to understand its effect on ribosome conformational changes. For example, smFRET has been used to show that Onc112 impairs the delivery of aa-tRNA to the ribosome.[6]

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References

- 1. Purification of 70S Ribosomes from Bacillus subtilis [bio-protocol.org]
- 2. Ribosome Profiling Protocol CD Genomics [cd-genomics.com]
- 3. Purification of 70S Ribosomes from Bacillus subtilis [en.bio-protocol.org]
- 4. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions -PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RIBO-seq in Bacteria: a Sample Collection and Library Preparation Protocol for NGS Sequencing [jove.com]



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